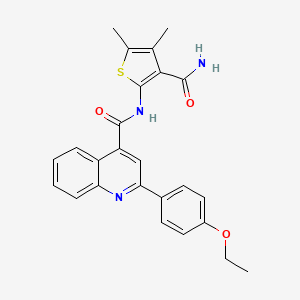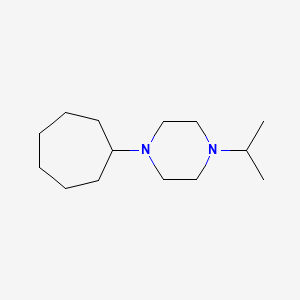![molecular formula C19H18ClN3OS B10888267 3-chloro-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-6-methyl-1-benzothiophene-2-carbohydrazide](/img/structure/B10888267.png)
3-chloro-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-6-methyl-1-benzothiophene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CHLORO-N’~2~-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-6-METHYL-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE is a synthetic organic compound that belongs to the class of benzothiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N’~2~-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-6-METHYL-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE typically involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving sulfur-containing precursors and aromatic compounds.
Introduction of Substituents: The chloro, dimethylamino, and methylidene groups are introduced through various substitution reactions, often using reagents like chlorinating agents, dimethylamine, and aldehydes.
Final Assembly: The final compound is assembled through condensation reactions, where the hydrazide group is introduced to form the carbohydrazide moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Ammonia, primary amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a chemical intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene core and the substituents play a crucial role in binding to these targets, modulating their activity, and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzothiophene: A simpler benzothiophene derivative with fewer substituents.
4-Dimethylaminobenzaldehyde: Contains the dimethylamino and aldehyde groups but lacks the benzothiophene core.
Chlorobenzene: Contains the chloro substituent but lacks the complex structure of the target compound.
Uniqueness
3-CHLORO-N’~2~-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-6-METHYL-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE is unique due to its specific combination of substituents and the benzothiophene core, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H18ClN3OS |
|---|---|
Molecular Weight |
371.9 g/mol |
IUPAC Name |
3-chloro-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-6-methyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C19H18ClN3OS/c1-12-4-9-15-16(10-12)25-18(17(15)20)19(24)22-21-11-13-5-7-14(8-6-13)23(2)3/h4-11H,1-3H3,(H,22,24)/b21-11+ |
InChI Key |
NMDZEFHFCPMWBU-SRZZPIQSSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)N/N=C/C3=CC=C(C=C3)N(C)C)Cl |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NN=CC3=CC=C(C=C3)N(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


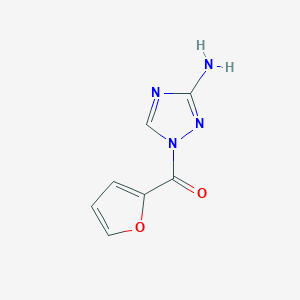
![(1Z)-1-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(3-methylphenyl)hydrazine](/img/structure/B10888193.png)
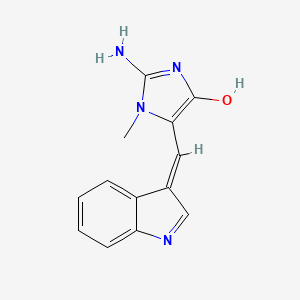
![3-[(2-Fluorobenzoyl)oxy]-2-methylphenyl 2-fluorobenzoate](/img/structure/B10888217.png)
![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10888223.png)
![N'-[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B10888225.png)
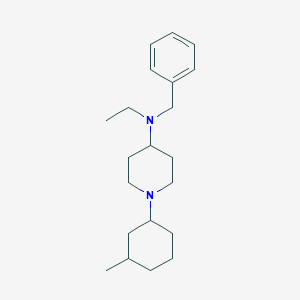
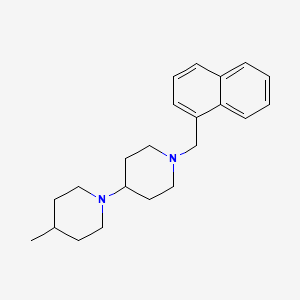
![(4Z)-5-methyl-4-[4-(methylsulfanyl)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10888239.png)

![(2Z)-2-{[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B10888254.png)
![2-{[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10888259.png)
